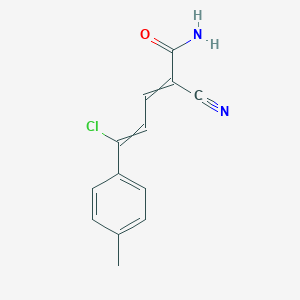
5-Chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienamide typically involves multiple steps. One common method starts with the oxidation of 4-methylphenylacetone using selenium dioxide to form 4-methylphenylglyoxal. This intermediate is then reacted with hydroxylamine hydrochloride and glyoxal in a mixture of water and methanol to form 4-hydroxy-5-(4-methylphenyl)-2-oxime methylene imidazole-3-one. Finally, dehydration and chlorination using thionyl chloride in N,N-dimethylformamide yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
5-Chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienamide involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-cyano-5-(4-methylphenyl)imidazole: This compound shares a similar structure but has an imidazole ring instead of a penta-2,4-dienamide backbone.
5-Chloro-2-cyano-5-phenylpenta-2,4-dienamide: Similar to the target compound but with a phenyl group instead of a 4-methylphenyl group.
Uniqueness
5-Chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable for research and industrial applications.
Propriétés
Numéro CAS |
41877-80-9 |
|---|---|
Formule moléculaire |
C13H11ClN2O |
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienamide |
InChI |
InChI=1S/C13H11ClN2O/c1-9-2-4-10(5-3-9)12(14)7-6-11(8-15)13(16)17/h2-7H,1H3,(H2,16,17) |
Clé InChI |
HDPCUXRMKMKCJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=CC=C(C#N)C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















